

The Discovery and Evolution of Picric Acid: From Dye to Detonator

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Abstract

Picric acid, known systematically as 2,4,6-trinitrophenol (TNP), holds a significant place in the annals of chemical history. Its journey from a synthetic dye to a potent explosive and a tool in medicine and histology reflects the rapid advancements in organic chemistry during the 18th and 19th centuries. This document provides a comprehensive overview of the discovery of **picric acid**, detailing the key scientific figures, the evolution of its synthesis, its multifaceted applications, and the elucidation of its chemical properties.

Early Observations and First Synthesis

The history of **picric acid** likely begins in the 17th century, with potential mentions in the alchemical writings of Johann Rudolf Glauber.[1] However, the first definitive synthesis is credited to the Irish-born chemist Peter Woulfe in 1771.[2][3] While experimenting with the effects of nitric acid on various substances, Woulfe treated the natural dye indigo with nitric acid and produced a yellow solution.[2][4] He observed that this new substance could impart a vibrant yellow color to both wool and silk, marking what is often considered the creation of the first synthetic dye.[4][5][6]

A couple of decades later, in 1799, French chemist Jean-Joseph Welter produced the same acid by treating silk with nitric acid.[1] His investigation also revealed a crucial property: the potassium salt of the acid was explosive.[1]



Elucidation of Structure and Naming

For several decades, the substance was known but not fully understood. The German chemist Justus von Liebig gave it the name Kohlenstickstoffsäure.[1] The name "**picric acid**" was coined in 1841 by the French chemist Jean-Baptiste Dumas, derived from the Greek word πικρός (pikros), meaning "bitter," a nod to the compound's intensely bitter taste.[1][2][4]

The year 1841 was pivotal, as it also marked the first successful synthesis of **picric acid** from phenol and the correct determination of its chemical formula, C₆H₃N₃O₇.[1][7][8] This synthesis, accomplished by French chemist Auguste Laurent, involved the nitration of phenol and became the foundation for modern production methods.[4]

From Dye to High Explosive

Despite early observations of the explosive nature of its salts, the acid itself was not considered an explosive for many years.[1][7] This perception changed dramatically in 1871 when Hermann Sprengel demonstrated that **picric acid** could be detonated, proving it was a powerful explosive in its own right.[1][5]

This discovery ushered in a new era for the compound. In 1885, based on Sprengel's research, French chemist Eugène Turpin patented the use of pressed and cast **picric acid** for blasting charges and artillery shells.[1][7] The French government adopted it in 1887 under the name "Melinite."[1][2] Other military powers soon followed suit, with Britain manufacturing a similar explosive called "Lyddite" and Japan developing "Schimose."[7] By the time of the Russo-Japanese War (1904-1905), **picric acid** was the most widely used military explosive.[2]

However, **picric acid** had a significant drawback: its high acidity made it corrosive to the metal shell casings.[4] This corrosion formed highly sensitive and unstable metal picrate salts, which could lead to premature and catastrophic detonations.[7] This instability, tragically demonstrated in the 1917 Halifax Explosion, coupled with the development of the more stable trinitrotoluene (TNT), led to a decline in the military use of **picric acid** after World War I.[4][7]

Other Historical Applications

Beyond its roles as a dye and an explosive, **picric acid** found use in medicine and histology. During the late 19th and early 20th centuries, it was used as an antiseptic and a treatment for burns, malaria, and herpes.[1][5][7] Picric-acid-soaked gauze was a common item in first-aid



kits for burn treatment.[1] In histology, it is a component of fixative solutions like Bouin's solution and is used in Picrosirius red staining for collagen.[1]

Data Presentation

The physicochemical properties of **picric acid** are summarized below.

Property	Value
IUPAC Name	2,4,6-trinitrophenol (TNP)[1]
Molecular Formula	С6НзNзO7[1][9]
Molar Mass	229.10 g/mol [7][9]
Appearance	Colorless to yellow crystalline solid[7][9]
Density	1.763 g/cm ³ [7]
Melting Point	122.5 °C[7]
Boiling Point	Explodes above 300 °C[7]
Solubility in Water	1.40 g/100 mL (at 20 °C)[7]
Acidity (pKa)	0.38[7][10]
Detonation Velocity	7,350 m/s (at ρ = 1.70 g/cm ³)[1][7]

Experimental Protocols Early Synthesis: Woulfe's Method (1771)

Peter Woulfe's original procedure was qualitative and lacked the precise measurements of modern chemistry. The protocol is descriptive, based on historical accounts.

Objective: To produce a yellow dye from the reaction of indigo and nitric acid. Materials:

- Indigo (a natural blue dye)
- Nitric acid (concentration as available in the 18th century)



· Wool or silk strands for testing the dye

Methodology:

- Indigo was placed in a suitable vessel (likely a glass flask).
- Nitric acid was added to the indigo.
- The mixture was likely heated or left to react, resulting in the formation of a yellow solution. The reaction involves the oxidative cleavage and nitration of the indigo molecule.
- The resulting yellow solution was then used to treat wool and silk fibers, imparting a permanent yellow color.[4][5]

Modern Synthesis: Nitration of Phenol

The direct nitration of phenol with nitric acid is dangerously vigorous, often leading to oxidation and the formation of tarry byproducts.[1][11] The standard, safer laboratory method involves a two-step process: sulfonation followed by nitration.[12]

Objective: To synthesize 2,4,6-trinitrophenol (picric acid) from phenol. Materials:

- Phenol (4.0 g)
- Concentrated Sulfuric Acid (5.0 mL)
- Concentrated Nitric Acid (15 mL)
- Ice
- Ethanol-water mixture (2:1) for recrystallization

Methodology:

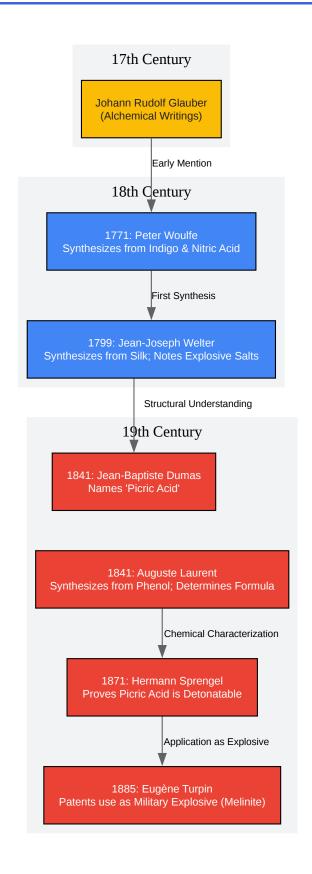
Sulfonation: 4.0 g of phenol is mixed with 5.0 mL of concentrated sulfuric acid in a 500 mL flask. The mixture warms due to the exothermic reaction. The flask is then heated on a water bath for approximately 30 minutes to ensure the complete formation of phenol-2,4-disulfonic acid.[11][12]



- Cooling: The reaction mixture is thoroughly cooled in an ice-water bath. This step is critical to control the subsequent highly exothermic nitration reaction.[12]
- Nitration: In a fume hood, 15 mL of concentrated nitric acid is added to the cooled phenol-sulfonic acid solution. The flask is shaken for a few seconds to ensure mixing. A vigorous reaction ensues, releasing red-brown fumes of nitrogen oxides.[11][12]
- Heating: Once the initial vigorous reaction has subsided, the flask is heated on a boiling
 water bath for 1.5 to 2 hours. During this phase, the sulfonic acid groups are displaced by
 nitro groups (ipso substitution), and an oily layer initially formed gradually converts into a
 solid crystalline mass of picric acid.[11][12]
- Isolation: Approximately 50 mL of cold water is added to the flask, which is then chilled in an ice bath to precipitate the product completely. The crude **picric acid** is collected by vacuum filtration using a Büchner funnel.[12]
- Purification: The collected crystals are washed thoroughly with cold water to remove any
 residual acid. The product is then purified by recrystallization from a hot ethanol-water (2:1)
 mixture to yield bright yellow crystals of picric acid.[12]

Mandatory Visualization





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Caption: Timeline of the discovery and key developments of **picric acid**.



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